An In-depth Technical Guide on the Structural Properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride
An In-depth Technical Guide on the Structural Properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of the structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Its unique five-membered heterocyclic structure serves as a valuable building block in the synthesis of novel therapeutics.[1][2] This document delves into the molecular, crystalline, and spectroscopic characteristics of this compound, offering insights into the experimental methodologies employed for its characterization.
Molecular Structure and Stereochemistry
(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral molecule with the chemical formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol .[1][3][4] The core of its structure is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. A carboxylic acid group is substituted at the third carbon atom of this ring. The "(S)" designation denotes the absolute stereochemistry at the chiral center (C3), which is crucial for its application in asymmetric synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]
Below is a two-dimensional representation of the chemical structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride:
Caption: 2D structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride.
Crystalline Structure: An Insight from X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would follow a well-established protocol:
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Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] A common method is slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent, and the solution would be allowed to evaporate slowly in a dust-free environment.[6]
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Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.[5] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods.[7] The initial structural model is refined to best fit the experimental data.[7]
The following diagram illustrates the general workflow for single-crystal X-ray crystallography:
Caption: Workflow for single-crystal X-ray diffraction.
Expected Crystallographic Data
A successful crystallographic analysis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would yield a wealth of structural information, which can be summarized in a table similar to the one below.
| Parameter | Expected Information |
| Crystal System | Monoclinic or Orthorhombic[1] |
| Space Group | Determined from the symmetry of the diffraction pattern. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C=O, C-O). |
| **Bond Angles (°) ** | Angles between adjacent bonds, revealing the local geometry around each atom. |
| Torsion Angles (°) | Dihedral angles that define the conformation of the pyrrolidine ring. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds and their geometries. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of molecules in various states. For (S)-Pyrrolidine-3-carboxylic acid hydrochloride, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide crucial information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR spectra would provide characteristic signals for (S)-Pyrrolidine-3-carboxylic acid hydrochloride.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the amine proton. The chemical shifts of the pyrrolidine ring protons typically appear in the range of 1.8 to 4.4 ppm.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-185 ppm. The signals for the carbon atoms of the pyrrolidine ring would appear in the upfield region.
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Sample Preparation: A small amount of (S)-Pyrrolidine-3-carboxylic acid hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[8] For amino acid analysis, hydrolysis in DCl can also be performed.[9]
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Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired using standard pulse sequences for ¹H and ¹³C NMR.
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Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, multiplicities, and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.
The following diagram illustrates the workflow for NMR analysis:
Caption: Workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-Pyrrolidine-3-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, amine, and C-H bonds.
Expected FT-IR Spectral Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |
| N-H (Ammonium) | 3200 - 2800 | Stretching vibration |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |
| C=O (Carboxylic Acid) | 1730 - 1700[1] | Stretching vibration |
| C-N | 1250 - 1020 | Stretching vibration |
| C-O | 1320 - 1210 | Stretching vibration |
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Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[10]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
This diagram shows the workflow for preparing a KBr pellet for FT-IR analysis:
Caption: Workflow for KBr pellet preparation for FT-IR.
Conclusion
The structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a key chiral building block, can be comprehensively elucidated through a combination of X-ray crystallography and spectroscopic techniques. While a definitive crystal structure is yet to be widely reported, the foundational principles of structural analysis allow for a detailed prediction of its solid-state and solution-state characteristics. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and expand upon the structural understanding of this important molecule, thereby facilitating its application in the rational design of novel pharmaceuticals.
References
-
University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
-
Wu, G., & Wasylishen, R. E. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry A, 111(4), 549-560. Available at: [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (Vol. 2, pp. 2.1.1-2.1.18). John Wiley & Sons, Inc. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
ResearchGate. The XRD patterns of (a) simulated from single crystal X-ray data of... Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
-
ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]
-
Chen, L., et al. (2022). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 99(11), 3843-3849. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
-
Protheragen. (S)-pyrrolidine-3-carboxylic acid hydrochloride. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Stangret, J., & Kaminska, E. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. The Journal of Physical Chemistry B, 117(46), 14389-14400. Available at: [Link]
-
LookChem. Cas 72580-54-2,(S)-Pyrrolidine-3-carboxylic acid. Available at: [Link]
Sources
- 1. Buy (S)-Pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 [smolecule.com]
- 2. Cas 72580-54-2,(S)-Pyrrolidine-3-carboxylic acid | lookchem [lookchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. (S)-pyrrolidine-3-carboxylic acid hydrochloride - Protheragen [protheragen.ai]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. drawellanalytical.com [drawellanalytical.com]





